Perfluorohexylsulfonyl fluoride

説明

Global Significance of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental and Health Sciences

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been a cornerstone of various industrial and consumer products since the 1950s. nih.gov Their defining feature is a chain of linked carbon and fluorine atoms, creating one of the strongest bonds in organic chemistry. nih.gov This carbon-fluorine bond makes them resistant to degradation, leading to their designation as "forever chemicals." bohrium.comnih.gov

The widespread use and extreme persistence of PFAS have resulted in their global distribution across air, water, soil, and living organisms. bohrium.commdpi.com This ubiquity is a significant concern for environmental and public health. mdpi.com Scientific research has increasingly linked exposure to certain PFAS with a range of adverse health outcomes, including altered metabolism, an increased risk of some cancers, and reduced immune system function. nih.gov The ability of these chemicals to be transported over long distances has led to the contamination of even remote ecosystems. bohrium.commdpi.com As a result, regulatory bodies worldwide are progressively implementing stricter regulations to manage and mitigate the risks posed by PFAS contamination. mdpi.com

Specific Context of Perfluorohexane (B1679568) Sulfonyl Fluoride (B91410) (PFHxSF) as a Key Perfluoroalkyl Sulfonyl Fluoride (PASF)

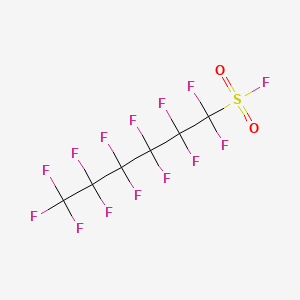

Perfluorohexane sulfonyl fluoride (PFHxSF) is a specific compound within the broader PFAS family. It belongs to a subgroup known as perfluoroalkyl sulfonyl fluorides (PASFs). meti.go.jp PFHxSF serves as the parent compound from which perfluorohexane sulfonic acid (PFHxS), its salts, and related compounds are derived. meti.go.jpcswab.org These derivatives have been used in a variety of applications, often as replacements for other regulated PFAS like perfluorooctane (B1214571) sulfonic acid (PFOS). pops.intpops.int The chemical structure of PFHxSF features a six-carbon perfluorinated chain attached to a sulfonyl fluoride group. meti.go.jp This structure imparts properties that make its derivatives effective surfactants. sinogracechem.com However, like other PFAS, PFHxSF and its related compounds are persistent in the environment. meti.go.jp

Historical Overview of PFHxSF Production and Use in the Chemical Industry

Historically, 3M was a primary manufacturer of PFHxS and its related compounds, with the production of the parent compound, PFHxSF, reaching approximately 227 tonnes in the United States in 1997. meti.go.jppops.int The company phased out its production of these substances between 2000 and 2002. pops.intpops.int Following this, some manufacturing of PFHxS and its precursors was reported in China and Italy, with the Italian production ceasing in 2018. pops.int

PFHxSF-derived compounds have been utilized in a range of industrial and consumer applications, including:

Aqueous film-forming foams (AFFFs) for firefighting pops.intpops.int

Metal plating pops.intpops.int

Textile, leather, and upholstery treatments pops.intpops.int

Polishing and cleaning agents pops.intpops.int

Coatings and impregnation agents pops.intpops.int

Manufacturing of electronics and semiconductors pops.intpops.int

The primary industrial synthesis method for perfluoroalkyl sulfonyl fluorides, including PFHxSF, is electrochemical fluorination (ECF). meti.go.jpcswab.org This process involves the electrolysis of a hydrocarbon sulfonyl fluoride in anhydrous hydrogen fluoride. nih.gov For PFHxSF, the starting material is typically hexanesulfonyl chloride. meti.go.jp The ECF process is known to produce a mixture of linear and branched isomers. wikipedia.org

It's also important to note that PFHxSF can be an unintended byproduct in the production of other perfluoroalkyl sulfonyl fluorides, such as perfluorooctane sulfonyl fluoride (PFOSF). smolecule.com The ratio of PFHxSF to PFOSF produced can vary depending on the specific manufacturing process. smolecule.com Research has shown that the ECF process used to create PFOSF can result in PFHxS as a byproduct at levels around 9-10%. ipen.org

Following the phase-out of PFHxS-related compounds by 3M, a significant shift in production occurred, with China becoming a more prominent manufacturer. pops.intwikipedia.org While information on current and historical production volumes is limited, it is known that PFHxS and its precursors have been produced in China, potentially as a replacement for PFOS. pops.int The use of PFHxS-containing products has also been documented in various regions globally, indicating international trade and distribution. meti.go.jp

Emergence of PFHxSF as a Substance of Academic and Regulatory Concern

The persistence, potential for bioaccumulation, and evidence of long-range environmental transport have led to PFHxSF and its derivatives becoming a focus of academic research and regulatory action. meti.go.jpnih.gov PFHxS, the degradation product of PFHxSF, has been detected in various environmental compartments, including water, soil, and biota, as well as in human serum worldwide. meti.go.jppops.intnih.govca.gov

In 2017, PFHxS and its salts were identified as Substances of Very High Concern (SVHC) in the European Union and added to the REACH Candidate List. meti.go.jppops.int More recently, in 2022, PFHxSF was listed as a persistent organic pollutant under the Stockholm Convention. nih.gov This international recognition underscores the growing global concern over the environmental and health implications of this specific PFAS compound. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry, has enabled the detection of trace amounts of PFHxSF in environmental samples, further facilitating research into its fate and transport. nih.gov

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14O2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDJWNJDPDJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2F, C6F14O2S | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059973 | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-50-7 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Perfluorohexane Sulfonyl Fluoride

Primary Industrial Synthesis Routes of PFHxSF

The industrial production of perfluorohexane (B1679568) sulfonyl fluoride (B91410) has been dominated by electrochemical fluorination (ECF) techniques. This method provides a direct and scalable route to perfluorinated compounds from their hydrocarbon precursors.

Electrochemical Fluorination (ECF) of Hexanesulfonyl Chloride

The Simons Electrochemical Fluorination (ECF) process is the cornerstone of industrial perfluoroalkanesulfonyl fluoride synthesis. nih.gov This method involves the electrolysis of a hydrocarbon sulfonyl halide, such as hexanesulfonyl chloride, in anhydrous hydrogen fluoride. nih.gov

C₆H₁₃SO₂Cl + 13F⁻ → C₆F₁₃SO₂F + 13H⁺ + 26e⁻

This process is carried out at a cell potential of approximately 5-6 volts. The use of anhydrous hydrogen fluoride is crucial as it serves as both the solvent and the fluorine source.

The ECF process is not perfectly selective and leads to the formation of various byproducts and isomers. The major impurity in the production of perfluorooctanesulfonyl fluoride (PFOSF), a close analog of PFHxSF, is a mixture of linear and branched isomers, with the linear isomer comprising approximately 70% of the product. organic-chemistry.org It is expected that the ECF of hexanesulfonyl chloride produces a similar isomeric distribution. One study on the isomeric composition of PFHxS in technical products, which are derived from PFHxSF, found the following distribution cgl.org.cn:

| Isomer | Mean Percentage in PFHxS Technical Products |

| n-PFHxS | 90.4% |

| iso-PFHxS | 5.5% |

| 3m-PFHxS | 1.9% |

| 2m-PFHxS | 1.3% |

| 1m-PFHxS | 0.9% |

This table presents the isomer distribution of perfluorohexane sulfonic acid (PFHxS) in technical products, which is indicative of the isomer distribution of its precursor, perfluorohexane sulfonyl fluoride (PFHxSF).

Other byproducts of the ECF process can include shorter-chain perfluoroalkanesulfonyl fluorides, cyclic perfluoroalkanes, and cleavage products such as carbon tetrafluoride and sulfuryl fluoride. The formation of these byproducts is influenced by the reaction conditions, including current density, temperature, and the presence of additives.

Other Fluorination Approaches for Perfluoroalkanesulfonyl Fluorides

While ECF is the dominant industrial method, other fluorination techniques have been explored for the synthesis of perfluoroalkanesulfonyl fluorides.

Direct Fluorination: This method involves the reaction of a hydrocarbon with elemental fluorine. While conceptually simple, it is a highly exothermic and often violent reaction, making it difficult to control and generally less suitable for industrial-scale production of complex molecules. dtic.mil

Fluoroalkylation Reagents: A variety of fluoroalkylation reagents can be used to introduce perfluoroalkyl chains. For instance, halo-substituted 3-oxa-perfluoroalkanesulfonyl fluorides, with the general formula X(CF₂CF₂)nOCF₂CF₂SO₂F (where X = I, Br, Cl), can act as bi-functional reagents. cgl.org.cn These can be used to incorporate perfluoroalkoxyalkylsulfonyl fluoride moieties into organic compounds.

Use of Sulfuryl Fluoride (SO₂F₂): Sulfuryl fluoride can be used as a source of the -SO₂F group. For example, it can react with aryne precursors and secondary amines in a transition-metal-free synthesis to produce aminoarenesulfonyl fluoride derivatives. google.com

Derivatization Chemistry of Perfluorohexane Sulfonyl Fluoride

Perfluorohexane sulfonyl fluoride is a versatile intermediate that can be converted into a range of other functionalized perfluorinated compounds.

Conversion to Perfluorohexane Sulfonic Acid (PFHxS) and its Salts

The most significant derivatization of PFHxSF is its conversion to perfluorohexane sulfonic acid (PFHxS) and its corresponding salts. This is typically achieved through alkaline hydrolysis. nih.govorganic-chemistry.org The reaction proceeds as follows:

C₆F₁₃SO₂F + 2OH⁻ → C₆F₁₃SO₃⁻ + F⁻ + H₂O

The resulting sulfonate salt can then be acidified to produce the free sulfonic acid, PFHxS. This hydrolysis is a key step in the production of many commercial products that utilize PFHxS. nih.gov The transformation of PFHxSF to PFOS, a related compound, is known to occur in water at ambient temperatures. google.com

The following table summarizes the key chemical transformations discussed:

| Starting Material | Reagents | Product(s) | Section |

| Hexanesulfonyl Chloride | Electrochemical Fluorination (ECF) in anhydrous HF | Perfluorohexane Sulfonyl Fluoride (PFHxSF) | 2.1.1 |

| Perfluorohexane Sulfonyl Fluoride (PFHxSF) | Alkaline Hydrolysis (e.g., KOH) | Perfluorohexane Sulfonic Acid (PFHxS) and its salts | 2.2.1 |

| Perfluoroalkanesulfonyl Fluoride | Ammonia (B1221849) or Amines | Perfluoroalkanesulfonamides | 2.2 |

| Alcohols | Perfluoro-1-butanesulfonyl fluoride (PBSF) and Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Alkyl Fluorides | 2.1.2 |

This table provides a summary of the synthetic methodologies and derivatization reactions of perfluorohexane sulfonyl fluoride and related compounds.

Formation of Perfluorohexane Sulfonamides (FHxSA) and Other Derivatives

Perfluorohexane sulfonyl fluoride (PFHxSF) serves as a key intermediate in the synthesis of a variety of derivatives, most notably perfluorohexane sulfonamides (FHxSA). The formation of these sulfonamides is typically achieved through the reaction of PFHxSF with a suitable primary or secondary amine. nih.gov This reaction can be conducted in solvents such as diethyl ether or dioxane. nih.gov

The process initially involves the formation of a complex ammonium (B1175870) salt. nih.gov For monoalkylated sulfonamides, an excess of the amine is generally used. nih.gov The reaction conditions can be adapted to produce a range of sulfonamide derivatives. For instance, N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides can be synthesized from their corresponding perfluoroalkanesulfonyl fluorides using specific amines and solvents like acetonitrile (B52724). nih.gov Beyond simple sulfonamides, the derivatives can be further modified. For example, N-alkyl perfluoroalkanesulfonamides can be reacted with an alcohol via the Mitsunobu reaction to create more complex structures. nih.gov Another synthetic route avoids the direct use of ammonia by first reacting the perfluoroalkanesulfonyl fluoride with sodium azide (B81097) to yield a perfluoroalkanesulfonyl azide, which is then reduced to the primary sulfonamide. nih.gov

Chemical Derivatization for Analytical Purposes

The detection and quantification of perfluorohexane sulfonyl fluoride in environmental samples present analytical challenges due to its lack of a readily ionizable functional group or a chromophore, making techniques like liquid chromatography-mass spectrometry (LC/MS) difficult. acs.org To overcome this, chemical derivatization methods have been developed to convert PFHxSF into a molecule more suitable for sensitive analysis. acs.orgresearchgate.net

A novel method involves derivatizing PFHxSF to perfluorohexane sulfinic acid. researchgate.netacs.orgnih.gov This chemical transformation allows for the quantitative analysis of trace levels of PFHxSF in complex matrices like soil. researchgate.net The reaction is carried out using reagents such as p-toluenethiol and triethylamine (B128534) in an acetonitrile solvent. acs.org This derivatization strategy enables accurate detection without interference from the presence of perfluorohexane sulfonic acid (PFHxS). researchgate.netnih.gov For the related compound, perfluorooctane (B1214571) sulfonyl fluoride (PFOSF), a similar strategy using benzylamine (B48309) as the derivatizing agent has been developed to permit rapid analysis by LC/MS. acs.org

The performance of the derivatization method for PFHxSF in soil has been validated, demonstrating its effectiveness for environmental monitoring. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Linearity Range (ng L⁻¹) | 25 - 500 |

| Correlation Coefficient (R²) | > 0.99 |

| Detection Limit (ng g⁻¹) | 0.072 |

| Recoveries (%) | 72 - 89 |

Degradation and Transformation Pathways of PFHxSF and its Precursors

Perfluorohexane sulfonyl fluoride is recognized as a precursor to other per- and polyfluoroalkyl substances (PFAS). nih.gov Its transformation and degradation pathways are critical for understanding the environmental fate and distribution of this family of compounds. PFHxSF and its precursors can undergo various transformations that ultimately lead to the formation of highly persistent terminal products. wikipedia.orgnih.gov

Environmental Degradation Mechanisms of PFHxSF-related Compounds

Compounds based on perfluoroalkane sulfonyl fluoride chemistry are known to degrade to form persistent perfluoroalkyl sulfonic acids. wikipedia.org For example, substances derived from perfluorooctanesulfonyl fluoride (POSF) ultimately transform into perfluorooctanesulfonic acid (PFOS), which is not known to degrade further through any environmental process. wikipedia.org Similarly, PFHxSF is a precursor to perfluorohexane sulfonic acid (PFHxS).

The direct environmental degradation of PFHxSF itself is slow. acs.org Abiotic hydrolysis of the sulfonyl fluoride group is a key transformation pathway, but it occurs very slowly under typical environmental conditions. acs.orgwikipedia.org Studies on PFOSF found it to be stable in tap water at room temperature for at least 10 days, with significant hydrolysis only occurring at very high temperatures (180 °C). acs.org This high resistance to degradation means that precursor compounds like PFHxSF can be transported over long distances before eventually transforming into their corresponding sulfonic acids. pops.int

Biotic and Abiotic Transformation Studies

Biotic Transformation: Highly fluorinated compounds like PFHxSF are generally resistant to microbial degradation. nih.gov While certain microorganisms possess enzymes capable of cleaving carbon-fluorine bonds, this activity is typically observed with less complex organofluorine compounds. nih.govnih.gov For instance, some soil microbes can defluorinate fluoroacetate (B1212596) using a specific dehalogenase enzyme. nih.govnih.gov Research on the biodegradation of fluorinated amino acids by soil microbes has shown that the extent of defluorination can decrease as the number of fluorine atoms on the molecule increases. nih.gov

For PFHxSF and its precursors, the main transformation pathway is not mineralization but rather biotransformation into other persistent PFAS. nih.gov For example, precursors like perfluorooctane sulfonamide (FOSA) can be metabolized by certain organisms into PFOS. nih.gov Therefore, while biotic processes can transform PFHxSF-related compounds, they primarily contribute to the formation of the terminal, highly stable perfluoroalkane sulfonic acids rather than breaking them down into harmless substances.

Environmental Distribution and Fate of Perfluorohexane Sulfonyl Fluoride and Its Transformation Products

Environmental Occurrence and Global Distribution Patterns of PFHxSF and PFHxS

Perfluorohexane (B1679568) sulfonic acid (PFHxS) is a globally distributed contaminant, detected in numerous environmental compartments, including remote areas like the Arctic and Antarctic, far from its original sources. cswab.orggsienv.com This extensive distribution underscores its high persistence and capacity for long-range environmental transport. cswab.org

PFHxS is frequently identified in various aquatic systems worldwide. cswab.orgpops.int Its presence has been confirmed in surface water, deep-sea water, drinking water supplies, and the effluent from wastewater treatment plants. cswab.orgpops.int

A comprehensive study conducted by the U.S. Environmental Protection Agency between 2013 and 2015 found PFHxS in 1.1% of 4,864 public water systems. nih.govscispace.com Notably, the frequency of detection in groundwater sources was more than double that of surface water. nih.govscispace.com In Minnesota, near sites of known industrial PFAS disposal, drinking water concentrations have been measured as high as 0.57 parts per billion (ppb). health.state.mn.us Similarly, a 2020 study in Massachusetts detected PFAS, including PFHxS, in all 27 rivers sampled, with peak concentrations observed downstream from wastewater discharge points. mass.gov

The table below illustrates the extent of PFHxS detection in drinking water systems across several U.S. states.

| State | Number of Utilities with PFHxS Detections | Population Served |

| California | 273 | 17,935,025 |

| Texas | 237 | 7,285,356 |

| Florida | 112 | 6,821,243 |

| New Jersey | 194 | 5,635,504 |

| Massachusetts | 312 | 4,058,130 |

| New York | 432 | 3,978,566 |

| North Carolina | 165 | 3,494,705 |

| Alabama | 115 | 2,696,195 |

| Wisconsin | 263 | 2,091,526 |

| Minnesota | 127 | 1,963,536 |

| Pennsylvania | 86 | 1,815,968 |

| Washington | 101 | 1,604,913 |

| Arizona | 28 | 1,143,015 |

| Colorado | 97 | 1,043,962 |

Source: Data compiled from reports of 3,144 utilities serving approximately 71 million people in the United States. ewg.org

Conventional wastewater treatment facilities are often ineffective at removing PFAS, thus acting as significant pathways for their release into the aquatic environment. ipen.org

Elevated concentrations of PFHxS are commonly found in soils and sediments, especially near industrial sites and firefighter training areas where PFAS-containing foams were used. cswab.org Due to its high water solubility, PFHxS has a lower tendency to adsorb to soil and sediment compared to other PFAS, which enhances its mobility and contributes to widespread and persistent groundwater contamination. ipen.org A comprehensive analysis of global soil data has confirmed the ubiquitous nature of PFAS in this medium. nih.gov Consequently, soil can serve as a long-term reservoir for these chemicals, with the potential for continuous leaching into underlying groundwater. nih.gov

The atmosphere is a critical medium for the global transport of PFHxS and its precursors. cswab.orgnccoast.org Although many PFAS compounds have low volatility, they can be released into the atmosphere from industrial smokestacks. nccoast.org Once airborne, these substances can be transported over long distances before being deposited into aquatic and terrestrial ecosystems via wet (rain and snow) and dry deposition. nccoast.orgau.dk

The detection of PFHxS in air, snow, and rainwater confirms its atmospheric transport. cswab.orgmeti.go.jp Furthermore, the presence of PFHxS in indoor dust highlights an additional route of human exposure. health.state.mn.usmeti.go.jpnih.gov While other PFAS like fluorotelomer alcohols may be more abundant in the atmosphere, perfluoroalkyl acids such as PFHxS are also consistently detected. nih.govresearchgate.net

PFHxS is known to accumulate in living organisms and has been detected in a diverse range of wildlife across the globe, including fish, birds, and marine mammals. cswab.orggrondrecht.eu In remote locations such as the Arctic, monitoring has revealed the presence of PFHxS in various species, with studies noting increasing concentrations in polar bears in Svalbard, Norway, likely as a result of transport via air and ocean currents. cswab.org

Research indicates that PFHxS can biomagnify, meaning its concentration increases at higher trophic levels of the food web. A study of the Barents Sea food web reported biomagnification factors greater than one for PFHxS. nih.gov Similarly, research in the St. Lawrence River food web identified PFHxS as a compound that is both highly bioaccumulative and subject to biomagnification. fosan.org This characteristic is of significant concern as it can lead to elevated concentrations in top predators. researchgate.net

Environmental Persistence and Mobility Characteristics

Perfluorohexane sulfonyl fluoride (B91410) and its transformation products, particularly PFHxS, exhibit significant environmental persistence and mobility. meti.go.jpresearchgate.net Once released, these compounds are distributed across various environmental compartments, including water, soil, and air, and can be transported over long distances. meti.go.jppops.int Their chemical properties govern their behavior, leading to widespread environmental contamination. nih.gov

Resistance to Chemical, Thermal, and Biological Degradation

The defining characteristic of perfluoroalkyl substances (PFAS), including the perfluorohexane moiety of PFHxSF and PFHxS, is their extreme resistance to degradation. meti.go.jpnih.gov This stability is due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. meti.go.jpnih.gov As a result, the perfluoroalkyl chain is resistant to breaking down under normal environmental conditions, including chemical hydrolysis, photolysis, thermal degradation, and microbial action. meti.go.jpnih.gov

Consequently, PFHxS is considered extremely persistent in the environment. meti.go.jppops.int While PFHxS itself does not readily degrade, its parent compound, PFHxSF, and other related precursor compounds are known to transform or degrade into the highly stable PFHxS anion. meti.go.jpnih.gov This transformation of precursors is a significant pathway for the formation of PFHxS in various environmental settings, such as in wastewater treatment plants and the atmosphere. meti.go.jp The persistence of PFHxS means that it remains in the environment for exceptionally long periods, leading to long-term contamination. ipen.org

Mobility in Water and Soil Systems

The environmental mobility of PFHxS, the terminal degradation product of PFHxSF, is a key factor in its distribution, particularly in aquatic systems. meti.go.jpipen.org Compared to its longer-chain homologue, PFOS, PFHxS is more water-soluble and less likely to adsorb to soil and sediment particles. ipen.org This higher mobility allows it to travel more readily with water flow. ipen.org

This characteristic has significant implications for groundwater contamination. At sites polluted with PFAS mixtures, such as those from AFFF use, PFHxS often travels further and faster in groundwater plumes than longer-chain PFAS like PFOS. ipen.org This can lead to a process known as hydrogeological fractionation, where the more mobile, shorter-chain compounds separate from the less mobile, longer-chain ones as the contaminant plume moves through the subsurface. ipen.org The result is widespread contamination of groundwater and, subsequently, drinking water sources by PFHxS. ipen.org The partitioning behavior of PFHxS is complex and not well-predicted by standard models due to its surface-active properties. meti.go.jpnih.gov

Modeling of Environmental Fate and Transport

To understand and predict the global distribution of persistent compounds like PFHxS and its precursors, scientists use multimedia environmental fate models. researchgate.netnih.gov These models simulate the complex processes of chemical transport and partitioning between different environmental compartments, such as the air, water, soil, and biota. nih.govdiva-portal.org

A crucial input for these models is a detailed emission inventory. nih.gov For PFHxS, a global emission inventory has been developed, estimating releases from the entire life cycle of PFHxSF-based products from 1958 to 2015. researchgate.net By incorporating these emission estimates into a global-scale contaminant fate model (e.g., CliMoChem), researchers can simulate environmental concentrations over time. researchgate.net The model-derived concentrations can then be compared with real-world monitoring data from various locations. A good agreement between modeled and measured concentrations provides confidence in both the emission inventory and the model's ability to capture the key fate and transport processes. researchgate.net

Modeling studies have shown that for related precursor compounds, such as those for PFOS, atmospheric transport and subsequent degradation can be a significant pathway for contamination in remote regions. nih.gov Similarly, models demonstrate that oceanic transport is an efficient pathway for the long-range distribution of persistent and water-soluble compounds like PFHxS from source regions to remote areas. nih.govdiva-portal.org These models are essential tools for assessing the long-range transport potential of substances and understanding future environmental concentrations following changes in production and use. nih.gov

Analytical Chemistry of Perfluorohexane Sulfonyl Fluoride in Complex Matrices

Advanced Methodologies for Detection and Quantification of PFHxSF

The analysis of PFHxSF in complex matrices relies on a combination of advanced chromatographic and mass spectrometric techniques, coupled with rigorous sample preparation and, in some cases, derivatization to enhance sensitivity.

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the analysis of PFHxSF. nih.govchromatographyonline.comchromatographyonline.com This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex samples. nih.govchromatographyonline.com The separation is typically achieved using reversed-phase liquid chromatography (LC) with a C18 or similar column, which separates PFHxSF from other compounds in the sample based on its hydrophobicity. chromatographyonline.comdtic.mil The separated compounds are then introduced into a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific way, creating a unique "fingerprint" for identification and quantification. youtube.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for PFHxSF analysis, but it often requires a derivatization step to make the compound volatile enough for GC analysis. ecoitn.eumdpi.com While GC-MS can offer excellent separation of isomers, the additional sample preparation step can introduce variability. researchgate.net

Recent advancements include the use of high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, which provides even greater mass accuracy and the ability to perform non-target screening for a wider range of fluorinated compounds. dtic.milnih.govlcms.cz Two-dimensional liquid chromatography (2D-LC) has also been employed to improve separation and reduce matrix effects, particularly for challenging samples. nih.gov

Table 1: Common Chromatographic Techniques for PFHxSF Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separates compounds based on polarity, followed by mass-based detection and fragmentation. | High sensitivity and specificity, suitable for a wide range of matrices. | Can be susceptible to matrix effects. |

| GC-MS | Separates volatile compounds based on boiling point, followed by mass-based detection. | Excellent separation of isomers. | Often requires derivatization, which adds a step to sample preparation. |

| LC-HRMS | Similar to LC-MS/MS but with higher mass accuracy. | Enables non-target screening and confident identification of unknown compounds. | Higher instrument cost. |

| 2D-LC | Utilizes two different LC columns for enhanced separation. | Improved resolution and reduction of matrix interference. nih.gov | Increased analysis time and complexity. |

Sample Preparation and Extraction Procedures for Environmental Samples

Effective sample preparation is critical for accurate PFHxSF analysis, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. organomation.comfms-inc.com The choice of extraction method depends on the sample matrix.

For water samples, solid-phase extraction (SPE) is the most widely used technique. chromatographyonline.comfms-inc.com This involves passing the water sample through a cartridge containing a solid sorbent that retains the PFHxSF. The compound is then eluted from the cartridge with a small volume of solvent, effectively concentrating it. organomation.com Polystyrene-divinylbenzene (SDVB) and weak anion exchange (WAX) are common sorbent types used for PFAS analysis. chromatographyonline.com

For solid samples like soil and sediment, solid-liquid extraction (SLE) is commonly employed. dspsystems.eu This involves mixing the sample with a solvent, such as methanol (B129727) or acetonitrile (B52724), to extract the PFHxSF. dspsystems.eu Alkaline digestion with potassium hydroxide (B78521) (KOH) can be used prior to extraction to improve the recovery of PFAS from complex matrices. dspsystems.eu

Other techniques such as liquid-liquid extraction (LLE) , where PFHxSF is partitioned from an aqueous phase into an immiscible organic solvent, are also utilized. organomation.comdspsystems.eu

Table 2: Common Sample Preparation Techniques for PFHxSF

| Technique | Sample Matrix | Description |

| Solid-Phase Extraction (SPE) | Water | The sample is passed through a cartridge that retains PFHxSF, which is then eluted with a solvent. organomation.com |

| Solid-Liquid Extraction (SLE) | Soil, Sediment, Biota | The sample is mixed with a solvent to extract PFHxSF. dspsystems.eu |

| Liquid-Liquid Extraction (LLE) | Water | PFHxSF is partitioned from the water sample into an organic solvent. organomation.com |

| Alkaline Digestion | Biota, Complex Matrices | The sample is treated with a strong base to break down the matrix and release bound PFHxSF before extraction. dspsystems.eu |

Derivatization Strategies for Enhanced Detection Sensitivity

Due to the lack of sensitive methods for direct analysis in some cases, chemical derivatization has been developed to improve the detection of PFHxSF, particularly for GC-MS analysis and for trace-level quantification in challenging matrices like soil. nih.gov

A notable strategy involves the derivatization of PFHxSF to its corresponding perfluoroalkane sulfinic acid. nih.gov This method has been successfully applied to the analysis of PFHxSF in soil, achieving a detection limit of 0.072 ng/g with good recoveries. nih.gov This derivatization does not interfere with the simultaneous analysis of other related PFAS like perfluorooctane (B1214571) sulfonic acid (PFOS) and perfluorohexane (B1679568) sulfonic acid (PFHxS). nih.gov

Another approach involves the formation of esters or anilides to increase the volatility and improve the chromatographic behavior of the analyte for GC-MS analysis. mdpi.com For instance, perfluorinated carboxylic acids (PFCAs) have been derivatized to 2,4-difluoroanilides, which showed higher sensitivity compared to esterification methods. mdpi.com While this specific example is for PFCAs, similar principles could be applied to develop derivatization methods for PFHxSF.

Challenges in Trace Analysis of PFHxSF

The trace analysis of PFHxSF is fraught with challenges that can affect the accuracy and reliability of the results. chromatographyonline.comnih.gov

A major issue is background contamination . chromatographyonline.comfood-safety.com PFHxSF and other PFAS are present in many laboratory materials, including PTFE components in analytical instruments, solvents, and sample containers. food-safety.com This can lead to artificially high readings, especially when analyzing for very low concentrations. food-safety.com To mitigate this, laboratories must implement strict quality control measures, such as using PFAS-free materials and regularly analyzing method blanks. itrcweb.org

Matrix effects are another significant challenge. nih.govnih.gov Co-extracted substances from the sample matrix can either suppress or enhance the ionization of PFHxSF in the mass spectrometer, leading to inaccurate quantification. nih.gov Advanced sample cleanup techniques and the use of isotopically labeled internal standards can help to correct for these effects. dtic.mil

The high polarity of some shorter-chain PFAS can make them difficult to retain on conventional reversed-phase LC columns, leading to poor chromatographic separation. nih.gov Furthermore, the presence of numerous isomers of PFHxSF in technical mixtures and environmental samples complicates quantification, as each isomer may have a different response factor in the detector. nih.govnih.gov

Isomer Profiling and Characterization in Environmental and Commercial Samples

Perfluorohexane sulfonyl fluoride (B91410) produced through electrochemical fluorination (ECF) results in a mixture of linear and branched isomers. researchgate.net The characterization of these isomer profiles in both commercial products and environmental samples is crucial for source tracking and understanding the environmental fate and transport of PFHxSF. researchgate.netnih.gov

Different manufacturing processes can lead to distinct isomer patterns. researchgate.net For instance, technical products of perfluorohexane sulfonate (PFHxS) have shown different isomer compositions compared to PFHxS found as an impurity in perfluorooctane sulfonate (PFOS) industrial products. nih.gov This suggests that isomer profiling can help distinguish between direct contamination from PFHxS products and contamination originating from PFOS-related sources. nih.gov

Advanced analytical techniques, such as high-resolution mass spectrometry and specialized chromatographic columns, are necessary to separate and identify the various isomers. waters.comresearchgate.net For example, 19F-NMR has been used to characterize the isomers in technical products, which can then be used to develop and validate LC-MS/MS methods for isomer-specific analysis in environmental samples. nih.gov Research has shown that the ratio of branched to linear isomers can differ between environmental compartments, suggesting that the transport and partitioning of these isomers in the environment may vary. researchgate.net

Standardization and Inter-laboratory Comparison of Analytical Methods

Ensuring the quality and comparability of PFHxSF data generated by different laboratories is essential for regulatory purposes and for building a consistent global understanding of its environmental presence. nih.govnih.gov This is achieved through the standardization of analytical methods and participation in inter-laboratory comparison studies. nist.govepa.gov

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), provide detailed protocols for sample collection, preparation, and analysis to ensure consistency and reliability. fms-inc.comitrcweb.org These methods often specify the use of specific SPE cartridges, LC columns, and quality control procedures. chromatographyonline.comitrcweb.org

Regulatory Science and Risk Management of Perfluorohexane Sulfonyl Fluoride

International and National Regulatory Frameworks for PFHxSF and PFHxS

The regulation of perfluorohexane (B1679568) sulfonyl fluoride (B91410) (PFHxSF) and its transformation product, perfluorohexane sulfonic acid (PFHxS), is evolving as scientific understanding of their environmental and health impacts grows. A combination of international treaties and national laws governs their production, use, and management.

Stockholm Convention Listing and Implications

In a significant international move, the Conference of the Parties to the Stockholm Convention, at its tenth meeting in June 2022, listed PFHxS, its salts, and PFHxS-related compounds in Annex A of the convention. This listing calls for the elimination of their production and use. The decision was based on the recommendation of the Persistent Organic Pollutants Review Committee (POPRC), which, after a thorough evaluation, concluded that these substances meet the criteria for persistent organic pollutants (POPs). The listing under Annex A signifies a global consensus on the need to phase out these chemicals to protect human health and the environment. The implications of this listing are far-reaching, requiring signatory parties to implement national regulations to enforce the ban. The Stockholm Convention secretariat is also tasked with developing an indicative list of substances covered by this listing to aid in its implementation.

Regional Regulations (e.g., EU REACH, US EPA)

European Union (EU):

The European Union has been proactive in regulating PFHxS and its related compounds. In August 2023, the European Commission amended the EU's Persistent Organic Pollutants (POPs) Regulation ((EU) 2019/1021) to include PFHxS, its salts, and related compounds in the list of banned substances. This regulation sets strict concentration limits for PFHxS and its salts in substances, mixtures, and articles at ≤0.025 mg/kg, and the sum of PFHxS-related compounds at ≤1 mg/kg. These restrictions became effective on August 28, 2023. Prior to this comprehensive ban, PFHxS and its salts were identified as Substances of Very High Concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in 2017. The European Chemicals Agency (ECHA) had also proposed restrictions to prevent PFHxS from being used as a substitute for other restricted PFAS like PFOA.

United States (US):

In the United States, the Environmental Protection Agency (EPA) has taken significant steps to address PFAS contamination, including PFHxS. In April 2024, the EPA finalized a National Primary Drinking Water Regulation (NPDWR) that establishes legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS, including PFHxS. The MCL for PFHxS has been set at 10 parts per trillion (ppt). This rule also includes a hazard index for mixtures of certain PFAS, including PFHxS. Furthermore, the EPA's Integrated Risk Information System (IRIS) has conducted a toxicological review of PFHxS, which will inform future regulatory decisions.

Other National Regulations:

United Kingdom: In November 2023, the UK prohibited the use, manufacture, and marketing of PFHxS under its Persistent Organic Pollutants (POPs) Regulation.

Japan: In September 2023, Japan designated PFHxS and its salts as Class I Specified Chemical Substances under the Chemical Substances Control Law, effectively banning their import in certain products.

Thailand: Thailand has proposed to classify PFHxS, its salts, and related compounds as Class 3 hazardous substances, which would subject them to stringent control measures.

<

Strategies for Environmental Remediation and Waste Management of PFHxSF Contamination

Perfluorohexane sulfonyl fluoride (PFHxSF) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a group of chemicals known for their extreme persistence in the environment. cswab.org The strong carbon-fluorine bond in these compounds makes them resistant to degradation, leading to long-term contamination of soil, water, and biota. cswab.org As a result, effective remediation and waste management strategies are crucial for mitigating the environmental risks associated with PFHxSF.

While specific research on the remediation of PFHxSF is limited, strategies are often extrapolated from the broader class of PFAS compounds, particularly those with similar chemical structures like perfluorohexane sulfonic acid (PFHxS). These strategies can be broadly categorized into two main approaches: separation and concentration technologies, which remove PFAS from a medium, and destruction technologies, which aim to break down the compounds.

Separation and Concentration Technologies

These technologies are the most established for treating PFAS-contaminated water and are based on physical processes that separate the contaminants from the environmental matrix.

Granular Activated Carbon (GAC): GAC is a widely used and established technology for the removal of PFAS, including long-chain compounds like PFOS and PFOA, from water. itrcweb.orgcswab.org Its effectiveness for shorter-chain PFAS can be lower. cswab.org GAC systems are considered a baseline for comparison with other adsorbent technologies. cswab.org

Ion Exchange (IX) Resins: Anion exchange resins have shown to be effective in removing negatively charged PFAS, such as PFOS and PFOA. clu-in.org Pilot studies have indicated that some resins can outperform GAC and can be regenerated for multiple uses, which can be a cost-effective advantage. itrcweb.org

Membrane Filtration: High-pressure membrane processes like reverse osmosis (RO) and nanofiltration (NF) can effectively remove a wide range of PFAS from water. clu-in.orgcondorchem.com These technologies work by physically rejecting the PFAS molecules while allowing water to pass through the membrane. epa.gov

The table below summarizes the key aspects of these separation technologies.

| Technology | Description | Advantages | Disadvantages |

| Granular Activated Carbon (GAC) | Adsorption of PFAS molecules onto the surface of porous carbon granules. | Established technology, effective for long-chain PFAS. itrcweb.orgcswab.org | Lower efficiency for some shorter-chain PFAS, requires disposal or regeneration of spent carbon. cswab.orgepa.gov |

| Ion Exchange (IX) Resins | PFAS ions are exchanged for ions on the surface of a resin. | Can be highly effective for a range of PFAS, potential for regeneration. clu-in.orgitrcweb.org | Higher initial cost than GAC, regeneration can produce a concentrated waste stream. epa.gov |

| Reverse Osmosis (RO) & Nanofiltration (NF) | Water is forced through a semi-permeable membrane that blocks PFAS molecules. | High removal efficiency for a broad range of PFAS. clu-in.orgepa.gov | Produces a concentrated brine waste stream that requires further management, high energy consumption. condorchem.comepa.gov |

Destruction Technologies

Emerging technologies are being developed to break down the highly stable PFAS molecules, offering a more permanent solution to contamination.

Incineration: High-temperature incineration is a potential method for the complete destruction of PFAS. itrcweb.org However, there are concerns about the potential for incomplete combustion and the formation of other hazardous byproducts if not conducted at sufficiently high temperatures. researchgate.net

Electrochemical Oxidation: This process uses an electric current to generate highly reactive species that can break down PFAS compounds. nih.gov

Supercritical Water Oxidation (SCWO): This technology uses water at high temperatures and pressures to oxidize and destroy organic compounds, including PFAS. nih.gov

Pyrolysis and Gasification: These are thermal processes that break down substances in the absence of oxygen. nih.gov

Sonochemical Degradation: This method uses high-frequency ultrasound to create cavitation bubbles that, upon collapse, generate extreme temperatures and pressures capable of degrading PFAS. Studies have shown that the rate of degradation can be influenced by the specific PFAS compound and the frequency of the sound waves. nih.gov

The following table outlines these destructive technologies.

| Technology | Description | Advantages | Disadvantages |

| Incineration | High-temperature thermal destruction of PFAS-containing waste. | Potential for complete mineralization of PFAS. itrcweb.org | Risk of incomplete combustion and formation of harmful byproducts if not optimized. researchgate.net |

| Electrochemical Oxidation | Degradation of PFAS using an electric current. | Can be effective for various PFAS. nih.gov | Potential for formation of byproducts, electrode fouling. |

| Supercritical Water Oxidation (SCWO) | Oxidation of PFAS in water above its critical point. | Can achieve high destruction efficiencies. nih.gov | High operational costs due to high pressures and temperatures. |

| Pyrolysis and Gasification | Thermal decomposition in an oxygen-limited environment. | Can break down PFAS into smaller molecules. nih.gov | Requires careful control of process conditions to ensure complete destruction. |

| Sonochemical Degradation | Use of ultrasound to induce chemical reactions. | Can degrade PFAS in aqueous solutions. nih.gov | Energy intensive, effectiveness can vary based on PFAS structure. nih.gov |

Waste Management

The management of waste contaminated with PFHxSF and other PFAS is a significant challenge.

Landfilling: Excavated soil and other solid wastes contaminated with PFAS are often disposed of in landfills. clu-in.org However, there is a risk of PFAS leaching from the landfill and contaminating groundwater. epa.gov

Management of Treatment Residuals: Separation technologies like GAC and IX produce concentrated waste streams (spent media and brine) that require careful management. epa.gov These residuals are often landfilled or incinerated. epa.gov The transfer of landfill leachate to wastewater treatment plants can also perpetuate the cycle of contamination. condorchem.com

Research Findings on PFHxSF

Specific research on PFHxSF has highlighted its persistence and presence in the environment. A study on an abandoned fluorochemical manufacturing facility found high concentrations of PFHxSF in the soil two years after the factory's relocation, indicating its stability and resistance to natural degradation. The detection limit for PFHxSF in soil was reported to be 0.072 ng/g with recoveries in the range of 72-89% using a novel derivatization method. This underscores the need for robust remediation and long-term management strategies for sites contaminated with this compound.

Future Research Directions and Emerging Issues for Perfluorohexane Sulfonyl Fluoride

Investigation of Novel Synthesis Pathways with Reduced Environmental Impact

The traditional synthesis of PFHxSF and related compounds has relied on processes like electrochemical fluorination (ECF), which are known to produce a range of unintended byproducts with significant environmental and health implications. ipen.org A primary future research direction is the development of novel synthesis pathways that are safer, more cost-effective, and have a minimal environmental footprint. eurekalert.orgsciencedaily.com

Recent advancements in "click chemistry" offer a promising avenue. For instance, a novel method has been developed to synthesize sulfonyl fluorides from readily available thiols and disulfides using a specific reagent (SHC5®) and potassium fluoride (B91410). eurekalert.orgsciencedaily.com This process is considered a green synthetic route as it produces only non-toxic salts like sodium chloride and potassium chloride as byproducts, significantly reducing the environmental impact. eurekalert.orgsciencedaily.com Such tailor-made synthesis approaches could provide a broader scope of sulfonyl fluorides while adhering to the principles of sustainable chemistry. eurekalert.orgsciencedaily.com The goal is to create manufacturing processes that are not only efficient but also inherently safer and less polluting. ipen.org

Comprehensive Understanding of PFHxSF Transformation Products and Their Fates

A critical area of ongoing research is the comprehensive understanding of how PFHxSF transforms in the environment and the ultimate fate of its degradation products. PFHxSF is a precursor to other PFAS compounds, notably perfluorohexane (B1679568) sulfonic acid (PFHxS). meti.go.jp Research indicates that PFHxSF-related compounds can degrade to PFHxS in the environment. meti.go.jp

Studies comparing the biotransformation of PFHxSF precursors under different microbial conditions are providing insights into the fate of these compounds. For example, research on the biotransformation of a specific PFHxSF precursor, N-dimethyl ammonio propyl perfluorohexane sulfonamide (AmPr-FHxSA), has shown that it can lead to the formation of PFHxS. battelle.org The rate and extent of this transformation can be influenced by the presence of other co-contaminants. battelle.org Understanding these transformation pathways is crucial for predicting the long-term environmental burden of PFHxS and for developing effective remediation strategies. battelle.org Further research is needed to identify all potential transformation products and to model their behavior and persistence in various environmental compartments. miljodirektoratet.noipen.org

Long-term Environmental Monitoring and Trend Analysis of PFHxSF

Given the extreme persistence of PFHxSF and its transformation product, PFHxS, long-term environmental monitoring is essential to track their presence and trends in various environmental media. meti.go.jpcswab.org PFHxS has been detected globally in surface water, deep-sea water, drinking water, soil, and biota, including in remote regions like the Arctic. meti.go.jpcswab.orgpops.int This widespread distribution highlights the importance of continued monitoring to assess the effectiveness of regulatory measures and to identify emerging hotspots of contamination. pops.int

Temporal trend studies have shown both increases and decreases in PFAS concentrations in different populations and environments, influenced by factors such as manufacturing phase-outs and dietary habits. nih.gov For instance, while levels of some legacy PFAS have declined in certain areas, the concentrations of others, including PFHxS, have been observed to be increasing in some wildlife populations. miljodirektoratet.no Long-term monitoring programs are crucial for understanding these complex trends, identifying sources of ongoing emissions, and informing public health policies. cswab.orgnih.govyoutube.com

Advanced Toxicological Studies on Low-Dose and Mixture Exposures

Future toxicological research on PFHxSF and its primary transformation product, PFHxS, needs to focus on the effects of low-dose and mixture exposures to better reflect real-world human and environmental scenarios. nih.gov Most toxicological data for PFAS comes from studies on single compounds, often at high concentrations. nih.gov However, in the environment, organisms are typically exposed to a complex mixture of different PFAS. nih.gov

Recent studies have begun to investigate the effects of PFHxS in combination with other endocrine-disrupting chemicals, revealing that these mixtures can have potentiating effects, meaning the combined effect is greater than the sum of the individual effects. nih.gov Research on mixtures of PFOS and PFHxS has also shown that their combined toxicity can deviate from simple additivity, suggesting different mechanisms of action. nih.gov Understanding the health impacts of these low-dose mixtures is critical for accurate risk assessment and the development of protective public health guidelines. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has recognized the importance of this by finalizing a Hazard Index for mixtures of certain PFAS, including PFHxS. federalregister.gov

Development of Bioremediation and Advanced Treatment Technologies for PFHxSF

Developing effective and scalable technologies for the removal and destruction of PFHxSF and other PFAS from contaminated media is a major research priority. Current treatment methods, such as granular activated carbon (GAC) and ion exchange resins, are effective at removing some PFAS but can be less efficient for others and generate a concentrated waste stream that requires further management. freedomwatersystems.comtetratech.com

Emerging advanced treatment technologies focus on the destruction of the highly stable carbon-fluorine bond. innocentive.com These include:

Advanced Oxidation Processes: Using powerful oxidizing agents to break down PFAS molecules. researchgate.net

Photochemical Methods: Employing light in conjunction with catalysts to degrade PFAS. innocentive.com

Microbial Treatments: Investigating microorganisms that may be capable of metabolizing or degrading PFAS. innocentive.com

Electron Beam Technology: Using high-energy electrons to break the carbon-fluorine bonds. tetratech.com

Supercritical Water Oxidation (SCWO): A process that uses water at high temperature and pressure to destroy PFAS. itrcweb.org

Research into these and other innovative technologies is crucial for developing sustainable and cost-effective solutions for the remediation of PFAS-contaminated sites. innocentive.comitrcweb.org

Refinement of Analytical Methodologies for Ultra-trace Detection

The ability to accurately detect and quantify PFHxSF and its related compounds at very low concentrations is fundamental to all other areas of research and regulation. Future efforts will focus on refining analytical methodologies to achieve ultra-trace detection limits in complex matrices like environmental samples, food, and human tissues. diva-portal.orgitrcweb.org

Current methods, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS/MS), are highly sensitive but face challenges such as matrix interference and the presence of numerous isomers. diva-portal.orgepa.gov There is a need to develop and validate methods for a broader range of PFAS, including precursors and transformation products. mst.dk The development of non-targeted analysis techniques using high-resolution mass spectrometry (HRMS) is a promising area of research that can help identify previously unknown PFAS compounds. epa.gov Additionally, the refinement of techniques like the total oxidizable precursor (TOP) assay is needed to provide a more complete picture of the total PFAS burden in a sample. ipen.org

Socio-economic and Policy Implications of PFHxSF Regulation

The regulation of PFHxSF and other PFAS has significant socio-economic and policy implications that require further investigation. The costs associated with the continued use of these substances, including potential health impacts and environmental remediation, are substantial. ipen.orgipen.org Research is needed to conduct thorough socio-economic assessments of the costs and benefits of global regulation. miljodirektoratet.no

Policy decisions regarding PFAS are influenced by a combination of scientific evidence, public awareness, and economic considerations. nih.gov The listing of PFHxS and its related compounds under international conventions like the Stockholm Convention reflects a global consensus on the need for action. pops.int However, the implementation of regulations at national and local levels presents ongoing challenges. nih.govcongress.gov Future research should focus on evaluating the effectiveness of different regulatory approaches, promoting the adoption of safer alternatives, and addressing the socio-economic disparities in exposure and health outcomes related to PFAS contamination. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for perfluorohexane sulphonyl fluoride, and what are their comparative advantages in yield and purity?

- Perfluorohexane sulphonyl fluoride is typically synthesized via halogen exchange reactions. Key methods include:

- Crown ether catalysis : Stirring sulfonyl chlorides with potassium fluoride in nitrile solvents using 18-crown-6 ether, achieving high yields (82–94%) at room temperature .

- Fluoride ion exchange resins : Passing sulfonyl chlorides through AG1-X10 resin pre-treated with KF, enabling rapid conversion with minimal purification .

- Green synthesis : Utilizing SHC5 and KF with thiols/disulfides, avoiding toxic reagents like SO₂F₂ .

- Comparative advantages include crown ether methods for scalability, ion exchange for purity, and green routes for reduced environmental hazards.

Q. Which analytical techniques are most effective for characterizing perfluorohexane sulphonyl fluoride, and how do they address structural confirmation and purity assessment?

- Infrared (IR) spectroscopy : Identifies characteristic S=O and C-F stretching vibrations (~1350–1200 cm⁻¹) .

- Elemental analysis : Validates stoichiometry by quantifying C, F, and S content .

- NMR spectroscopy : ¹⁹F and ¹H NMR resolve fluorinated chain regiochemistry and confirm sulfonyl group integration .

- Chromatography (HPLC/GC) : Assesses purity by detecting unreacted precursors or byproducts .

Q. What safety protocols are critical when handling perfluorohexane sulphonyl fluoride in laboratory settings, based on its physicochemical properties?

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorides .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact with reactive intermediates .

- Storage : Keep anhydrous and away from moisture to prevent hydrolysis to corrosive sulfonic acids .

- Waste disposal : Neutralize residues with alkaline solutions before disposal to mitigate environmental persistence .

Advanced Research Questions

Q. How can researchers design experiments to mitigate challenges in synthesizing perfluorohexane sulphonyl fluoride derivatives with high regioselectivity?

- Solvent optimization : Use aprotic solvents (e.g., acetonitrile) to minimize side reactions .

- Catalyst screening : Test crown ethers with varying cavity sizes to enhance fluoride ion accessibility .

- Temperature control : Low temperatures (0–5°C) reduce thermal degradation of fluorinated intermediates .

Q. What computational approaches (e.g., QSAR, molecular dynamics) are used to predict the bioactivity and binding mechanisms of perfluorohexane sulphonyl fluoride-based inhibitors?

- QSAR models : Correlate substituent electronegativity and chain length with antibacterial activity against targets like MRSA .

- Molecular dynamics (MD) : Simulate interactions between sulfonyl fluoride groups and bacterial enzyme active sites (e.g., penicillin-binding proteins) to optimize inhibitor design .

- Docking studies : Identify binding affinity hotspots using crystal structures of target proteins .

Q. How should contradictory data in toxicity studies of perfluorohexane sulphonyl fluoride be analyzed to determine reliable safety thresholds?

- Evidence synthesis : Systematically categorize studies by model (in vitro vs. in vivo), dose ranges, and endpoints (e.g., hepatotoxicity vs. neurotoxicity) .

- Confounding variable analysis : Adjust for factors like bioaccumulation kinetics or coexposure to other perfluorinated compounds .

- Dose-response modeling : Apply benchmark dose (BMD) frameworks to reconcile discrepancies in NOAEL/LOAEL values .

Q. What strategies optimize the incorporation of perfluorohexane sulphonyl fluoride into polymeric matrices for functional material development?

- Copolymer design : Adjust feed ratios of fluorinated monomers to balance sulfonyl fluoride reactivity with polymer stability .

- Post-polymerization modification : Click chemistry (e.g., SuFEx) grafts sulfonyl fluoride groups onto pre-formed polymers .

- Thermal analysis : Use DSC/TGA to assess decomposition thresholds and ensure processing compatibility .

Q. What methodological considerations are essential when developing eco-friendly synthesis routes for perfluorohexane sulphonyl fluoride to reduce hazardous byproducts?

- Reagent substitution : Replace KHF₂ with SHC5 to eliminate HF emissions .

- Solvent recycling : Recover acetonitrile via distillation to minimize waste .

- Catalyst reuse : Regenerate fluoride ion exchange resins with aqueous KF to extend lifespan .

- Lifecycle assessment (LCA) : Quantify carbon footprint reductions compared to traditional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。